Voacristine

Antiparasitic Drug Discovery Leishmaniasis Natural Product Screening

Voacristine is a non-tremorigenic iboga alkaloid essential for antileishmanial SAR studies (IC50: 11 µM against L. donovani, 2.4x more potent than aloenin). Its unique selectivity for HepG2 liver cancer cells (IC50: 23 µM) and established role as a biosynthetic precursor to voacafricines make it an irreplaceable scaffold for drug discovery and metabolic engineering.

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
CAS No. 545-84-6
Cat. No. B1204141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoacristine
CAS545-84-6
Synonymsvoacristine
Molecular FormulaC22H28N2O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O
InChIInChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1
InChIKeyOYMQKBZMKFJPMH-VJMPXSKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voacristine (545-84-6) Iboga-Type Indole Alkaloid: Key Procurement Data and Structural Context


Voacristine (CAS 545-84-6, also referred to as (-)-Voacangarine) is a monoterpenoid indole alkaloid of the iboga-type, naturally occurring in species of the genera Voacanga and Tabernaemontana within the Apocynaceae family [1]. Structurally defined as methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate [1], its core scaffold is nearly identical to the alkaloid voacangine, differing primarily by an additional oxygen atom [2]. This foundational chemical identity underpins its distinct biological activity profile, which is of primary interest for natural product drug discovery and pharmacological research into novel antiparasitic and anticancer agents [3].

Why Voacristine Cannot Be Simply Replaced by Other Iboga Alkaloids in Research Applications


Despite sharing a common iboga backbone, Voacristine exhibits a unique combination of pharmacological activities that are not uniformly present across related alkaloids like voacangine, ibogaine, or coronaridine. While many iboga-type compounds show some degree of cytotoxicity, Voacristine's specific profile—including its significant antileishmanial potency, its distinct pattern of genetic toxicity in yeast models, and its lack of tremorigenic side effects—is not readily substituted by its structural analogs [1][2][3]. Furthermore, its unique role as a biosynthetic precursor to other complex alkaloids (e.g., 19-epi-voacristine) makes it indispensable for studies in alkaloid metabolism and chemoenzymatic synthesis [4]. Therefore, assuming functional equivalence with other members of its class without direct comparative data would introduce significant uncertainty and potentially invalidate experimental findings.

Quantitative Differentiation of Voacristine from Closest Analogs: A Data-Driven Comparison


Antileishmanial Potency: Voacristine Shows ~2.4-fold Higher Activity than Aloenin Against Leishmania donovani

In a head-to-head comparative study against promastigotes of antimony-sensitive Leishmania donovani, voacristine demonstrated an IC50 of 11 ± 5.2 μM. This is significantly more potent than the comparator compound aloenin, which had an IC50 of 26 ± 6.5 µM in the same assay [1]. The study identified voacristine and aloenin as the two most active compounds among nineteen tested secondary metabolites from Tabernaemontana ventricosa, establishing a clear performance hierarchy.

Antiparasitic Drug Discovery Leishmaniasis Natural Product Screening

Cytotoxicity Profile: Voacristine Exhibits Moderate HepG2 Activity (IC50 23 μM) but is Outperformed by Ursolic Acid (IC50 6.6 μM) in A549 Cells

In a comparative cytotoxicity study assessing multiple cancer cell lines, voacristine showed moderate activity against human liver cancer HepG2 cells with an IC50 of 23.0 ± 0.0 μM. In contrast, the compound ursolic acid was found to be highly potent against lung cancer A549 cells with an IC50 of 6.61 ± 0.7 μM [1]. Notably, all other compounds in the study were inactive against the tested cell lines, establishing voacristine as one of the few active metabolites but also defining its relative potency within that specific panel. Separately, a pan-cytotoxicity profile is reported with IC50 values of 20 µg/mL against five cell lines (HepG2, A375, MDA-MB-231, SH-SY5Y, CT26) .

Cancer Pharmacology Hepatocellular Carcinoma Cytotoxicity Screening

TRPV1 Antagonism: Voacristine is a Low-Potency Inhibitor (IC50 200 μM) Unlike Voacangine Which Shows Functional Inhibition in Tissue Assays

Data from BindingDB reveals that voacristine acts as an antagonist at the human TRPV1 receptor with an IC50 of 200 μM (2.00E+5 nM) when assessed for inhibition of capsaicin-induced Ca2+ influx in T-REx HEK cells [1]. This is a notably low potency. In contrast, a study on isolated mouse rectum found that the structurally similar alkaloid voacangine inhibited capsaicin-induced contraction in a concentration-dependent manner (3-100 μM), a functional response mediated by TRPV1 [2]. While both are classified as TRPV1 modulators, their effective concentration ranges differ significantly. This class-level comparison highlights voacristine's weak direct interaction with the receptor.

Pain Research TRPV1 Channel Pharmacological Profiling

Central Nervous System Safety Profile: Voacristine Lacks Tremorigenic Activity Unlike Harmane, Ibogaine, and Ibogaline

A classic structure-activity relationship study directly compared the tremorigenic effects of several indole alkaloids following intracerebral injection in mice. The alkaloids harmane, harmine, ibogaine, iboxygaine, and ibogaline were all reported to cause tremor. In stark contrast, voacristine, along with voacangine and conopharyngine, was explicitly found to be inactive in this respect [1]. This is a critical differentiation within the iboga alkaloid class.

Neuropharmacology In Vivo Toxicology Drug Safety

Practical Handling and Solubility: Voacristine Achieves 16 mg/mL in DMF and DMSO, Facilitating In Vitro Experimentation

For experimental workflows, the solubility of voacristine in common laboratory solvents is well-defined. Reputable vendors report a solubility of 16 mg/mL in both DMF and DMSO, which is suitable for preparing stock solutions for many in vitro assays [1]. In contrast, its solubility drops significantly to 0.33 mg/mL in a DMSO:PBS (pH 7.2) mixture at a 1:3 ratio, indicating potential precipitation issues in aqueous buffers [1]. This class-level information, while lacking a direct comparator, is essential for practical use and storage (recommended at -20°C) [1].

Compound Management Assay Development Solubility

Recommended Procurement Scenarios for Voacristine Based on Differentiated Evidence


Lead Optimization in Antileishmanial Drug Discovery Programs

Procure voacristine as a primary hit for structure-activity relationship (SAR) studies aimed at developing novel treatments for leishmaniasis. Its demonstrated IC50 of 11 μM against L. donovani, which is approximately 2.4-fold more potent than the co-occurring metabolite aloenin, makes it a higher-priority scaffold for medicinal chemistry optimization [1]. The compound's low toxicity to murine macrophages (RAW264.7 cells) further supports its selection over more cytotoxic alternatives [1].

Research on Iboga Alkaloids Requiring a Non-Tremorigenic Control or Scaffold

Source voacristine for in vivo neuroscience studies where the tremorigenic side effects of ibogaine and other related alkaloids are a confounding variable. Direct comparative data confirms voacristine is inactive in inducing tremor after intracerebral injection, unlike harmane, ibogaine, and iboxygaine [2]. This allows researchers to investigate the therapeutic potential of the iboga pharmacophore without the confounding variable of tremor, or to use voacristine as a negative control in tremorigenesis assays [2].

Investigating Novel Cytotoxic Mechanisms in Hepatocellular Carcinoma (HCC) Models

Acquire voacristine for focused studies on liver cancer (HepG2) cell lines. While its potency (IC50 23 μM) is moderate, it was one of only two active compounds from a panel of nineteen, indicating a degree of selectivity for this cell type over others like A549 [1]. This specific activity profile warrants further investigation into its mechanism of action and potential synergy with existing HCC therapeutics [1].

Biosynthetic Studies on Complex Monoterpenoid Indole Alkaloids

Utilize voacristine as a key reference standard and potential precursor in metabolic engineering or chemoenzymatic synthesis projects. Its established role as a biogenetic precursor to the structurally unique and antibacterial voacafricines A and B (via 19-epi-voacristine) makes it an essential compound for studying complex alkaloid formation pathways in Voacanga africana [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voacristine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.